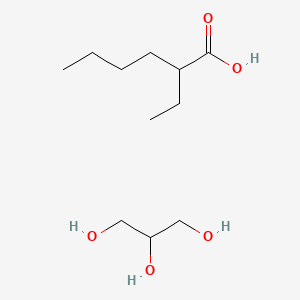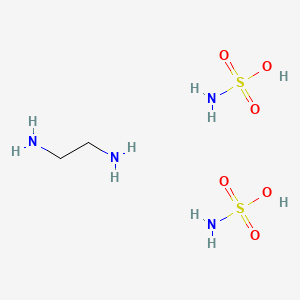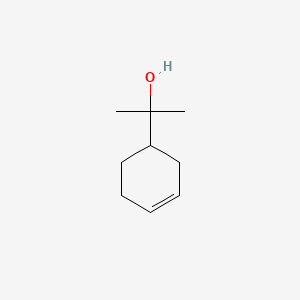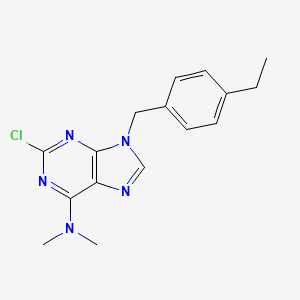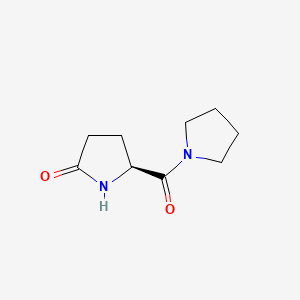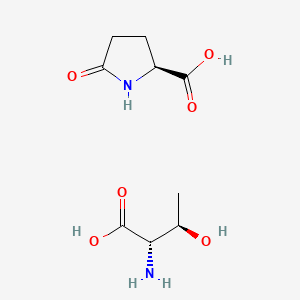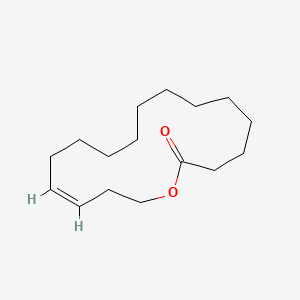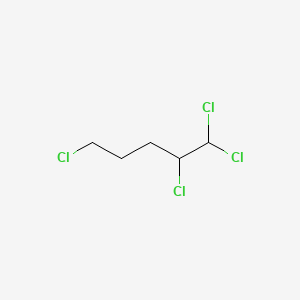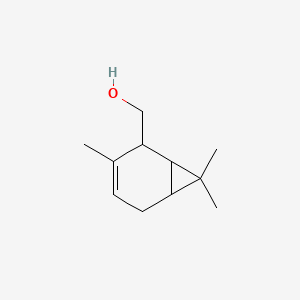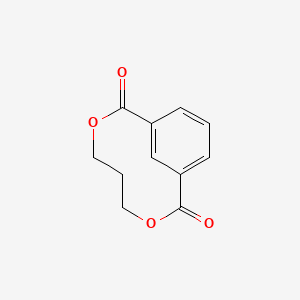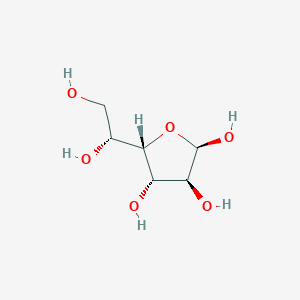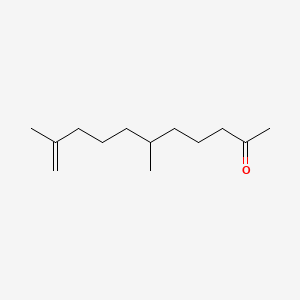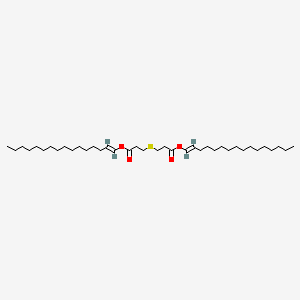
Dihexadecenyl 3,3'-thiobispropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihexadecenyl 3,3’-thiobispropionate is a chemical compound with the molecular formula C38H70O4S and a molecular weight of 623.025 g/mol . It is known for its unique structural properties, which include a thiobispropionate backbone linked to hexadec-1-enyl groups. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dihexadecenyl 3,3’-thiobispropionate typically involves the esterification of thiobispropionic acid with hexadec-1-enol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, resulting in the desired product .
Industrial Production Methods
In an industrial setting, the production of Dihexadecenyl 3,3’-thiobispropionate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified through distillation or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Dihexadecenyl 3,3’-thiobispropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ester groups to alcohols or the thiobispropionate backbone to a simpler thiol structure.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various ester derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dihexadecenyl 3,3’-thiobispropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is studied for its potential antioxidant properties and its role in cellular protection mechanisms.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It is used as an additive in lubricants and as a stabilizer in various industrial formulations.
Mecanismo De Acción
The mechanism of action of Dihexadecenyl 3,3’-thiobispropionate involves its ability to interact with free radicals and reactive oxygen species, thereby exerting antioxidant effects. The thiobispropionate backbone plays a crucial role in scavenging free radicals, while the hexadec-1-enyl groups enhance the compound’s lipophilicity, allowing it to integrate into lipid membranes and provide cellular protection .
Comparación Con Compuestos Similares
Similar Compounds
- Didodecyl 3,3’-thiodipropionate
- Dioctadecyl 3,3’-thiodipropionate
- Dihexadecyl 3,3’-thiodipropionate
Uniqueness
Dihexadecenyl 3,3’-thiobispropionate stands out due to its unique combination of a thiobispropionate backbone and hexadec-1-enyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced antioxidant capabilities and better integration into lipid environments, making it particularly valuable in applications requiring robust oxidative stability .
Propiedades
Número CAS |
94247-41-3 |
|---|---|
Fórmula molecular |
C38H70O4S |
Peso molecular |
623.0 g/mol |
Nombre IUPAC |
[(E)-hexadec-1-enyl] 3-[3-[(E)-hexadec-1-enoxy]-3-oxopropyl]sulfanylpropanoate |
InChI |
InChI=1S/C38H70O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-37(39)31-35-43-36-32-38(40)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34H,3-28,31-32,35-36H2,1-2H3/b33-29+,34-30+ |
Clave InChI |
UXCVPGNVCHISFE-BNRZXNFUSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC/C=C/OC(=O)CCSCCC(=O)O/C=C/CCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCC=COC(=O)CCSCCC(=O)OC=CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


